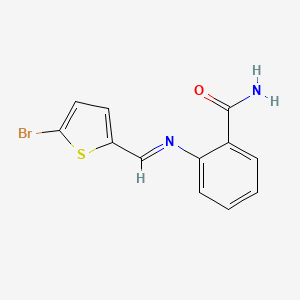
Btynb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BTYNB is a small molecule inhibitor that targets the insulin-like growth factor-2 mRNA-binding protein 1 (IGF2BP1). This compound has shown significant potential in cancer research due to its ability to disrupt the binding of IGF2BP1 to its target mRNAs, thereby inhibiting the expression of oncogenic proteins such as c-Myc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BTYNB involves a series of chemical reactions designed to produce a compound with high specificity and potency against IGF2BP1. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound was identified through a high-throughput screening process involving approximately 160,000 small molecules .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
BTYNB primarily undergoes binding interactions rather than traditional chemical reactions such as oxidation or reduction. Its main activity is the inhibition of IGF2BP1 binding to mRNA targets.
Common Reagents and Conditions
The primary reagent involved in the activity of this compound is IGF2BP1. The compound binds to IGF2BP1, preventing it from associating with its target mRNAs. This interaction occurs under physiological conditions within the cell.
Major Products Formed
The major outcome of this compound’s activity is the downregulation of oncogenic mRNAs such as c-Myc and β-TrCP1, leading to reduced expression of the corresponding proteins .
Scientific Research Applications
BTYNB has several significant applications in scientific research:
Cancer Research: This compound has been shown to inhibit the proliferation of melanoma and ovarian cancer cells by targeting IGF2BP1 and destabilizing oncogenic mRNAs.
Gene Expression Studies: The compound is used to study the role of IGF2BP1 in gene expression regulation, particularly in the context of cancer.
Drug Development: This compound serves as a lead compound for the development of new anticancer therapies targeting mRNA-binding proteins.
Mechanism of Action
BTYNB exerts its effects by selectively inhibiting the binding of IGF2BP1 to its target mRNAs. This inhibition leads to the destabilization and subsequent degradation of these mRNAs, resulting in decreased expression of oncogenic proteins such as c-Myc and β-TrCP1 . The compound also reduces the activation of nuclear transcriptional factors-kappa B (NF-κB), further inhibiting cancer cell proliferation .
Comparison with Similar Compounds
BTYNB is unique in its high specificity and potency against IGF2BP1. Similar compounds include other small molecule inhibitors targeting mRNA-binding proteins, such as:
BRD Inhibitors: These compounds target bromodomain-containing proteins involved in gene regulation.
YM-155: This compound targets survivin, another protein involved in cancer cell survival.
This compound stands out due to its selective inhibition of IGF2BP1, making it a promising candidate for further therapeutic evaluation and mechanistic studies .
Properties
IUPAC Name |
2-[(5-bromothiophen-2-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2OS/c13-11-6-5-8(17-11)7-15-10-4-2-1-3-9(10)12(14)16/h1-7H,(H2,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEADOPONHLEDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5R,6S)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788525.png)
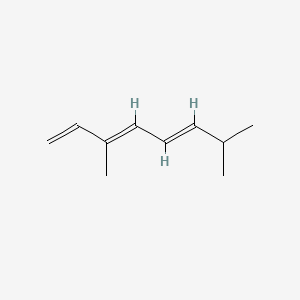
![[(4Z,6E,8R,9R,10Z,12R,13S,14R,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10788539.png)
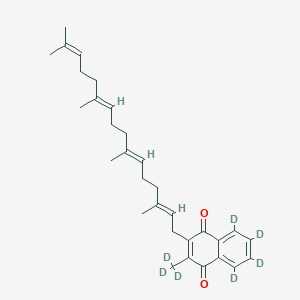
![1-Cyclohexyl-4-[1-(4-fluorophenyl)-2-phenylethyl]piperazine](/img/structure/B10788542.png)
![2-[2-(4,4-difluorocyclohexyl)-2-[2-(methylamino)propanoylamino]acetyl]-N-(3,4-dihydro-2H-chromen-4-yl)-7-ethoxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B10788548.png)
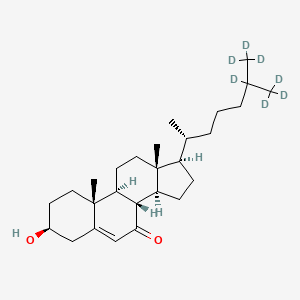
![(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10788552.png)
![sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8S,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3R,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788559.png)
![(6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10788569.png)
![sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8R)-7-hydroxy-2-[(4S,5S,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788592.png)
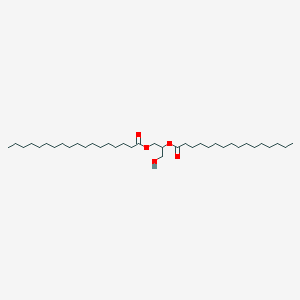
![[(4E,6E,9R,10E,12R,13S,16R,17S)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10788614.png)
![(2R,6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10788615.png)
